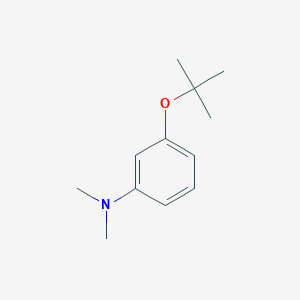
3-tert-Butoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butoxy-N,N-dimethylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, featuring a tert-butoxy group and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3,5-dimethylaniline with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-tert-Butoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced intermediates.
Substitution: Nitro, sulfo, and halo derivatives of the original compound.
科学的研究の応用
3-tert-Butoxy-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-tert-Butoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The tert-butoxy group and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and π-π interactions, influencing its behavior in various chemical and biological systems.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler derivative of aniline with two methyl groups attached to the nitrogen atom.
3,5-Dimethylaniline: An aniline derivative with two methyl groups on the aromatic ring.
tert-Butylaniline: An aniline derivative with a tert-butyl group attached to the nitrogen atom.
Uniqueness
3-tert-Butoxy-N,N-dimethylaniline is unique due to the presence of both the tert-butoxy group and the dimethylamino group. This combination imparts distinct electronic and steric properties, making it a versatile compound in various chemical reactions and applications. Its unique structure also allows for specific interactions with molecular targets, enhancing its utility in scientific research and industrial applications.
特性
CAS番号 |
142067-62-7 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC名 |
N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)14-11-8-6-7-10(9-11)13(4)5/h6-9H,1-5H3 |
InChIキー |
RHXJDGNEUKBRKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


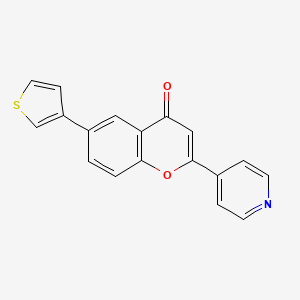
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
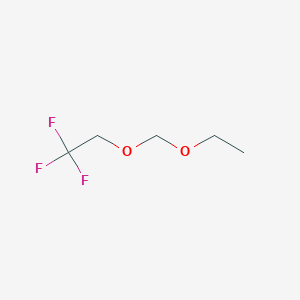
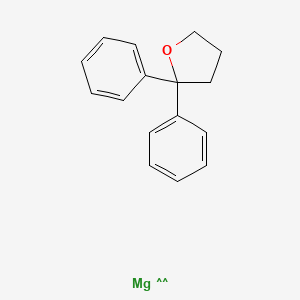
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
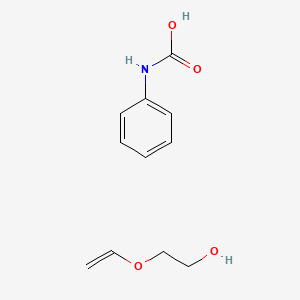
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)

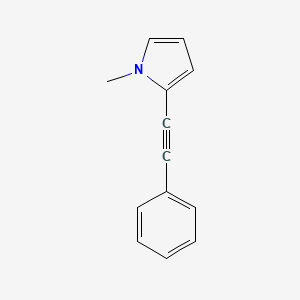
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
